What is the chemical structure of AAL Toxin TC2?
What is the chemical structure of AAL Toxin TC2?
An In-depth Technical Guide to AAL Toxin TC2 for Researchers, Scientists, and Drug Development Professionals
Introduction
AAL toxins are a family of mycotoxins produced by the fungus Alternaria alternata f. sp. lycopersici, the causative agent of stem canker disease in certain tomato cultivars. These toxins are structurally related to sphingoid bases and exert their toxicity by disrupting sphingolipid metabolism. This guide focuses on AAL Toxin TC2, one of the regioisomers of AAL Toxin TC, providing a comprehensive overview of its chemical structure, mechanism of action, and relevant experimental protocols.
Chemical Structure of AAL Toxin TC2
AAL toxins are comprised of a long-chain amino alcohol backbone esterified to a tricarballylic acid moiety. The different classes of AAL toxins (TA, TB, TC, TD, and TE) are distinguished by the hydroxylation pattern of their amino alcohol backbone. Each of these classes consists of two regioisomers, designated as 1 and 2, which differ in the position of the tricarballylic acid esterification, either at the C13 or C14 hydroxyl group.
AAL Toxin TC is characterized by the absence of hydroxyl groups at the C4 and C5 positions of the amino alcohol backbone, unlike AAL Toxin TA.[1] The molecular formula for AAL Toxin TC is C25H47NO8, with a molecular weight of 489.6 g/mol .[2]
The precise structure of AAL Toxin TC2 is defined by the esterification of the tricarballylic acid at the C14 hydroxyl group of the 1-amino-11,15-dimethylheptadeca-2,13,14-pentol backbone.
Chemical Structure of AAL Toxin TC Isomers
Caption: Figure 1: Regioisomers of AAL Toxin TC.
Mechanism of Action
The primary molecular target of AAL toxins is ceramide synthase (sphinganine N-acyltransferase), a key enzyme in the de novo biosynthesis of sphingolipids.[3][4] AAL toxins, being structural analogs of sphinganine, act as competitive inhibitors of this enzyme.[5]
The inhibition of ceramide synthase leads to two major downstream consequences:
-
Depletion of complex sphingolipids: The production of ceramides and subsequently more complex sphingolipids, which are essential components of cell membranes and signaling molecules, is decreased.
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Accumulation of sphingoid bases: The substrates of ceramide synthase, primarily sphinganine and phytosphingosine, accumulate within the cell.[1][6]
This disruption of sphingolipid homeostasis is a key event that triggers a cascade of cellular responses, ultimately leading to programmed cell death (PCD), also known as apoptosis.[7][8] Hallmarks of AAL toxin-induced PCD include DNA laddering, chromatin condensation, and the formation of apoptotic-like bodies.[3]
Signaling Pathway
The disruption of sphingolipid metabolism by AAL Toxin TC2 initiates a signaling cascade that culminates in programmed cell death. The accumulation of sphingoid bases is a critical trigger in this pathway.
Caption: Figure 2: Signaling pathway of AAL Toxin TC2-induced cell death.
Quantitative Data
Specific quantitative data for AAL Toxin TC2 is limited in the available literature. However, comparative studies of the AAL toxin family provide insights into its relative biological activity.
Table 1: Comparative Toxicity of AAL Toxin Congeners in Tomato Leaflet Bioassay
| Toxin Congener | Relative Toxicity | Concentration for 25% Necrosis (ng/mL) |
| AAL Toxin TA | Highest | 10 - 50 |
| AAL Toxin TB | High | Not specified |
| AAL Toxin TC | Moderate | > 50 |
| AAL Toxin TD | Low | > 1000 |
| AAL Toxin TE | Lowest | > 1000 |
Data synthesized from Caldas et al. (1994) and other sources.[9] The activity of AAL Toxin TC was consistently lower than that of TA but higher than TD and TE.
Table 2: Effect of AAL Toxin Treatment on Sphingoid Base Accumulation in Tomato Leaflets
| Treatment | Sphinganine Level (relative to control) | Phytosphingosine Level (relative to control) |
| Control | 1.0 | 1.0 |
| AAL Toxin (0.2 µM) | Marked Increase | Marked Increase |
Data from Zhang et al. (2011).[10] The study demonstrates a significant accumulation of free sphingoid bases upon treatment with AAL toxin.
Experimental Protocols
Isolation and Purification of AAL Toxin TC
This protocol is a generalized method for the isolation of AAL toxins and can be adapted for the purification of the TC isomers.
Workflow Diagram
References
- 1. Fumonisin- and AAL-Toxin-Induced Disruption of Sphingolipid Metabolism with Accumulation of Free Sphingoid Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Alternaria host-specific (HSTs) toxins: An overview of chemical characterization, target sites, regulation and their toxic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemistry and biological activity of AAL toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Fumonisin- and AAL-Toxin-Induced Disruption of Sphingolipid Metabolism with Accumulation of Free Sphingoid Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alternaria Toxins: Potential Virulence Factors and Genes Related to Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apoptosis: A Functional Paradigm for Programmed Plant Cell Death Induced by a Host-Selective Phytotoxin and Invoked during Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. toxicologia.unb.br [toxicologia.unb.br]
- 10. Overexpression of FBR41 enhances resistance to sphinganine analog mycotoxin‐induced cell death and Alternaria stem canker in tomato - PMC [pmc.ncbi.nlm.nih.gov]
